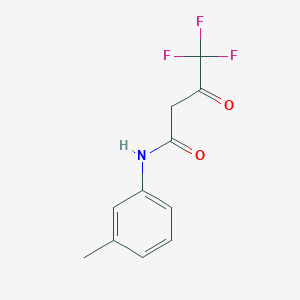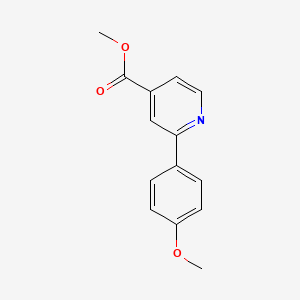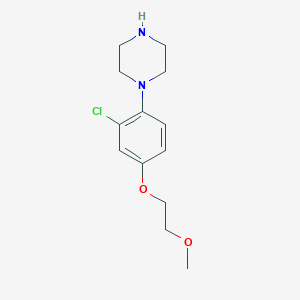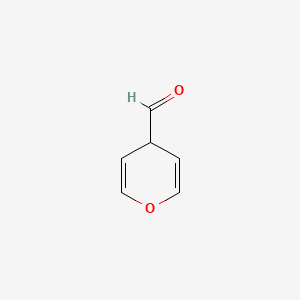
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is a chemical compound with the molecular formula C11H10F3NO2. It is known for its unique structural features, including the presence of trifluoromethyl and oxo groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with m-toluidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to monitor the reaction progress and product quality .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butanoic acid.
Reduction: 4,4,4-Trifluoro-3-hydroxy-N-m-tolyl-butyramide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The oxo group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,4-trifluoroacetoacetate: Similar in structure but with an ethyl ester group instead of the amide group.
4,4,4-Trifluoro-3-oxobutanenitrile: Contains a nitrile group instead of the amide group.
4,4,4-Trifluoro-3-oxo-N-phenylbutanamide: Similar structure but with a phenyl group instead of the m-tolyl group.
Uniqueness
4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is unique due to its combination of trifluoromethyl and oxo groups, which impart distinct chemical reactivity and stability. Its m-tolyl group also contributes to its specific interactions with biological targets, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C11H10F3NO2 |
|---|---|
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-N-(3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H10F3NO2/c1-7-3-2-4-8(5-7)15-10(17)6-9(16)11(12,13)14/h2-5H,6H2,1H3,(H,15,17) |
Clave InChI |
HUZIAPIMSQSLQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)











![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
